molecular formula C19H21Cl2N3O2 B2910091 6-(2,6-dimethylmorpholino)nicotinaldehyde O-(2,6-dichlorobenzyl)oxime CAS No. 866040-98-4

6-(2,6-dimethylmorpholino)nicotinaldehyde O-(2,6-dichlorobenzyl)oxime

Cat. No.: B2910091
CAS No.: 866040-98-4
M. Wt: 394.3
InChI Key: QUTPPJLYKRWFEZ-NUGSKGIGSA-N
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Description

6-(2,6-Dimethylmorpholino)nicotinaldehyde O-(2,6-dichlorobenzyl)oxime is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a morpholino group, a nicotinaldehyde moiety, and an oxime functional group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,6-dimethylmorpholino)nicotinaldehyde O-(2,6-dichlorobenzyl)oxime typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of 6-(2,6-dimethylmorpholino)nicotinaldehyde: This step involves the reaction of 2,6-dimethylmorpholine with nicotinaldehyde under controlled conditions to form the desired intermediate.

    Oxime Formation: The intermediate is then reacted with O-(2,6-dichlorobenzyl)hydroxylamine to form the oxime derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(2,6-Dimethylmorpholino)nicotinaldehyde O-(2,6-dichlorobenzyl)oxime undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxime group to amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the morpholino or nicotinaldehyde moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

6-(2,6-Dimethylmorpholino)nicotinaldehyde O-(2,6-dichlorobenzyl)oxime has diverse applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(2,6-dimethylmorpholino)nicotinaldehyde O-(2,6-dichlorobenzyl)oxime involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-(dimethylamino)nicotinaldehyde
  • 2-Chloro-6-(dimethylamino)nicotinaldehyde
  • 6-(1-Pyrrolidinyl)nicotinaldehyde

Uniqueness

6-(2,6-Dimethylmorpholino)nicotinaldehyde O-(2,6-dichlorobenzyl)oxime is unique due to the presence of both the morpholino and oxime functional groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

(E)-N-[(2,6-dichlorophenyl)methoxy]-1-[6-(2,6-dimethylmorpholin-4-yl)pyridin-3-yl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21Cl2N3O2/c1-13-10-24(11-14(2)26-13)19-7-6-15(8-22-19)9-23-25-12-16-17(20)4-3-5-18(16)21/h3-9,13-14H,10-12H2,1-2H3/b23-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUTPPJLYKRWFEZ-NUGSKGIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC=C(C=C2)C=NOCC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CN(CC(O1)C)C2=NC=C(C=C2)/C=N/OCC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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